molecular formula C10H10O2 B2580428 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one CAS No. 214150-20-6

1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one

Cat. No. B2580428
M. Wt: 162.188
InChI Key: BWYLJWWBDQIWPZ-UHFFFAOYSA-N
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Description

“1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 214150-20-6 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 1-(1,3-dihydro-2-benzofuran-5-yl)ethanone .


Synthesis Analysis

While specific synthesis methods for “1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one” were not found, benzofuran derivatives have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for “1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one” is 1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one” is a powder at room temperature .

Scientific Research Applications

Bioactive Properties and Synthetic Methods

Benzofuran derivatives, including 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one, exhibit a wide range of bioactive properties, which have made them a subject of intense research interest. These compounds are found in nature and have demonstrated potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Due to these properties, benzofuran compounds have been considered as potential natural drug lead compounds. Innovative synthetic methods for constructing benzofuran rings, including free radical cyclization and proton quantum tunneling, have been developed to facilitate the synthesis of complex benzofuran derivatives, which are difficult to prepare otherwise. These advancements in synthetic techniques are pivotal for the exploration and development of benzofuran-based pharmaceuticals (Miao et al., 2019).

Antimicrobial Applications

Benzofuran scaffolds have also been recognized for their antimicrobial potential. The unique structural features of benzofuran and its derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in the treatment of various skin diseases, including cancer and psoriasis. These compounds are not only found in natural products but also in synthetic compounds, displaying a broad spectrum of biological and pharmacological applications. This has led to focused research on discovering new drugs in the field of drug invention and development, with benzofuran derivatives emerging as a pharmacophore of choice for designing antimicrobial agents active towards different clinically approved targets (Hiremathad et al., 2015).

Synthetic and Pharmacological Profiles

The exploration of benzofuran derivatives has extended to their synthetic and pharmacological profiles, highlighting their importance in drug research. Benzothiazepine derivatives, closely related to benzofurans, exhibit a variety of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structure-activity relationship (SAR) of these compounds has been a key focus, facilitating the development of new compounds with enhanced efficacy and safety (Dighe et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, including “1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLJWWBDQIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one

CAS RN

214150-20-6
Record name 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one
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